7-Nitro-2H-benzo[b][1,4]thiazin-3(4H)-one
Overview
Description
7-Nitro-2H-benzo[b][1,4]thiazin-3(4H)-one is a heterocyclic compound that belongs to the class of benzothiazinones. This compound is characterized by the presence of a nitro group at the seventh position and a thiazinone ring structure.
Mechanism of Action
Target of Action
The primary targets of 7-Nitro-2H-benzo[b][1,4]thiazin-3(4H)-one are yet to be identified. This compound belongs to a class of molecules known as benzothiazinones , which have been studied for their antitubercular properties . .
Mode of Action
Benzothiazinones, in general, have been found to exhibit a new mechanism of action against tuberculosis
Biochemical Pathways
As a benzothiazinone, it may potentially affect the pathways involved in the pathogenesis of tuberculosis
Pharmacokinetics
The bioavailability of benzothiazinones, in general, has been a topic of research, with issues related to the potentially toxic nitroaromatic moiety and its reactivity towards nucleophiles in vivo being addressed .
Result of Action
As a benzothiazinone, it may potentially have antitubercular effects
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Nitro-2H-benzo[b][1,4]thiazin-3(4H)-one typically involves a multi-step process. One common method is the copper-catalyzed cascade reaction. This method involves the reaction of 2-halo-N-(2-halophenyl)-acetamides with thioacetic acid (AcSH) through an SN2/deacetylation/coupling process . The reaction conditions often include the use of a copper catalyst, typically copper(I) iodide, in the presence of a base such as potassium carbonate, under reflux conditions in an organic solvent like acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and optimization of reaction conditions is crucial in industrial settings to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions
7-Nitro-2H-benzo[b][1,4]thiazin-3(4H)-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using reagents like sodium borohydride or hydrogen in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride in methanol or hydrogen gas with a palladium catalyst.
Substitution: Sodium methoxide in methanol or other nucleophiles in polar aprotic solvents.
Major Products Formed
Reduction: 7-Amino-2H-benzo[b][1,4]thiazin-3(4H)-one.
Substitution: Various substituted benzothiazinones depending on the nucleophile used.
Scientific Research Applications
7-Nitro-2H-benzo[b][1,4]thiazin-3(4H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Comparison with Similar Compounds
Similar Compounds
BTZ043: Another benzothiazinone with potent antitubercular activity.
PBTZ169 (macozinone): A benzothiazinone derivative that has progressed to clinical studies for tuberculosis treatment.
Uniqueness
7-Nitro-2H-benzo[b][1,4]thiazin-3(4H)-one is unique due to its specific substitution pattern and the presence of the nitro group at the seventh position. This structural feature contributes to its distinct reactivity and biological activity compared to other benzothiazinones .
Properties
IUPAC Name |
7-nitro-4H-1,4-benzothiazin-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O3S/c11-8-4-14-7-3-5(10(12)13)1-2-6(7)9-8/h1-3H,4H2,(H,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOICZQBVVODNDJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(S1)C=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30327292 | |
Record name | NSC642713 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30327292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21762-75-4 | |
Record name | NSC642713 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30327292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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